molecular formula C20H20FN3O4S2 B6556585 N-(2-ethoxyphenyl)-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide CAS No. 1040667-64-8

N-(2-ethoxyphenyl)-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide

Cat. No.: B6556585
CAS No.: 1040667-64-8
M. Wt: 449.5 g/mol
InChI Key: RAUAAAOSCFDOIP-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is a synthetic compound featuring a propanamide backbone with a 2-ethoxyphenyl group at the N-terminus and a 1,3-thiazole ring substituted with a 4-fluorobenzenesulfonamido moiety.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S2/c1-2-28-18-6-4-3-5-17(18)23-19(25)12-9-15-13-29-20(22-15)24-30(26,27)16-10-7-14(21)8-11-16/h3-8,10-11,13H,2,9,12H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUAAAOSCFDOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide and Thiazole Moieties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Spectral Data (IR/NMR)
Target Compound C₂₀H₂₀FN₃O₃S₂ ~449.5* 4-fluorobenzenesulfonamido, 1,3-thiazole N/A νC=S (1247–1255 cm⁻¹), δNH (~3300 cm⁻¹)
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide (7l) C₁₆H₁₇N₅O₂S₂ 375.4 Oxadiazole, amino-thiazole 177–178 IR: νNH 3310 cm⁻¹, νC=O 1680 cm⁻¹
N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (Dabrafenib) C₂₃H₂₀F₃N₅O₂S₂ 519.6 Pyrimidine, tert-butyl thiazole N/A MS: m/z 519.1 [M+H]+
3-(1-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyethyl)formamido)-N-(2-methoxyethyl)propanamide C₁₉H₂₃FN₄O₃S 422.5 Methoxyethyl, fluorophenylamino-thiazole N/A Not reported

Key Observations :

  • Sulfonamide vs.
  • Heterocyclic Systems : Replacement of the thiazole ring with oxadiazole (7l) reduces aromaticity, which may lower thermal stability (mp 177–178°C vs. higher mp in thiazole derivatives) .
  • Fluorine Positioning : Fluorine at the benzene ring (target compound) versus thiazole (Dabrafenib ) alters electronic properties, influencing solubility and metabolic stability.
Propanamide Derivatives with Varied Substituents
Compound Name Substituents on Propanamide Backbone Biological Relevance
N-(3,4-dimethoxyphenyl)-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide 3,4-Dimethoxyphenyl Enhanced solubility due to methoxy groups
N-(2-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide Tetrazole, hydroxy/methoxy phenyl Increased H-bond donors (3) for receptor interactions
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide Indole, biphenyl Potential CNS activity due to lipophilic groups

Key Observations :

  • Polar vs. Nonpolar Substituents: The 2-ethoxyphenyl group in the target compound balances lipophilicity and solubility compared to more polar (tetrazole ) or bulky (biphenyl ) substituents.
  • Hydrogen-Bonding Networks : The sulfonamide group in the target compound provides stronger H-bonding than amides, critical for enzyme inhibition (e.g., COX-II ).

Research Findings and Implications

  • Synthesis Challenges : The target compound’s thiazole-sulfonamide architecture requires precise alkylation and tautomeric control, as seen in analogous triazole-thione syntheses .
  • Bioactivity Potential: Fluorinated sulfonamides (e.g., Dabrafenib ) are established kinase inhibitors, suggesting the target compound may share similar mechanistic pathways.
  • Thermal Stability : Thiazole derivatives generally exhibit higher thermal stability (e.g., mp >150°C) compared to oxadiazoles, as observed in 7l .

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